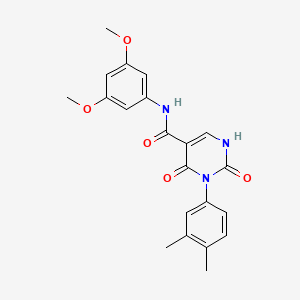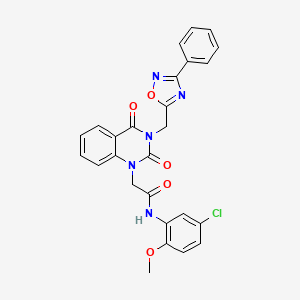
N,N'-Di-sec-butylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-Di-sec-butylthiourea” is a chemical compound with the formula C9H20N2S and a molecular weight of 188.333 . Its IUPAC name is N,N’-disec-butylthiourea . The CAS Registry Number for this compound is 35700-30-2 .
Molecular Structure Analysis
The molecular structure of “N,N’-Di-sec-butylthiourea” can be represented by the InChI code: 1S/C9H20N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,11,12) . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Extraction of Noble Metals
N,N'-Di-sec-butylthiourea derivatives have been studied for their application in the extraction and concentration of noble metals. Notably, certain derivatives such as di-tert-butylthiourea show potential in the selective extraction of these metals, especially when pre-treated with tin(II) chloride (Zolotov et al., 1978).
Conformational Studies
The conformational preferences and internal rotation in thiourea derivatives, including tert-butylthiourea, have been analyzed. These studies provide insights into the stability of different isomers and the barriers to rotation in these compounds, which are crucial for understanding their chemical behavior (Bryantsev & Hay, 2006).
Reactions with Dimethylsulfoxide
Research has been conducted on the reaction of various N,N'-disubstituted thioureas, including this compound, with dimethyl sulfoxide. These studies provide insights into the potential chemical transformations and products formed in such reactions (Furumoto, 1973).
Formation of Triply Bridged Dimers
This compound has been used in reactions with antimony(III) halides, leading to the formation of unique triply bridged dimers. This research is significant for understanding the complex chemistry and potential applications of these compounds (Barnes et al., 2008).
Wheat Anther Culture Studies
This compound and its derivatives have been evaluated in wheat anther culture for their effects on microspore embryogenesis. This research is important for agricultural applications, particularly in the context of improving crop yields (Soriano et al., 2008).
Structural and Thermal Analysis
Studies on the synthesis, characterization, crystal structure, and thermal behavior of thiourea derivatives, including this compound, have been conducted. These investigations are crucial for understanding the physical properties and stability of these compounds (Arslan et al., 2006).
Polymerization Studies
The polymerization of isoprene using sec-butyllithium, related to this compound, has been studied to understand the initiation and propagation mechanisms in polymer synthesis. This research is relevant for the development of new materials and industrial applications (Roovers & Bywater, 1968).
Spectroelectrochemistry of Enzymes
Research on the spectroelectrochemical study of enzymes and related compounds, including thiourea derivatives, has been conducted. This research is significant for understanding the catalytic mechanisms and designing functional models of biological systems (Best, 2005).
Safety and Hazards
properties
IUPAC Name |
1,3-di(butan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOGVESSTRJHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953266 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31182-22-6 |
Source


|
| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(4-acetylpiperazinyl)-1-cyclopropyl-6-fluoro-4-oxo(3-hydroquinolyl)]-N-(3-m ethylphenyl)carboxamide](/img/structure/B2998764.png)

![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2998768.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)
![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)
![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)



![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)